Comparative Physicochemical Profiling: N-Isopropyl versus N-Cyclohexyl and N-tert-Butyl Analogs
The N-isopropyl substituent confers a calculated LogP of 3.79, which is lower than both the N-cyclohexyl analog (estimated cLogP ≈ 4.5) and the N-tert-butyl analog (estimated cLogP ≈ 4.2) [1][2]. This reduced lipophilicity relative to the cyclohexyl variant corresponds to a molecular weight reduction of 40.07 g/mol (344.23 versus 384.30 g/mol) and a smaller topological polar surface area (tPSA) difference of 0 Ų (both 72.37 Ų) [3]. The isopropyl group provides an intermediate steric profile—less bulky than tert-butyl (which occupies a larger van der Waals volume) but more conformationally flexible than the rigid cyclohexyl ring .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 3.79 |
| Comparator Or Baseline | N-cyclohexyl analog: ~4.5 (estimated); N-tert-butyl analog: ~4.2 (estimated) |
| Quantified Difference | ΔLogP = -0.7 (vs cyclohexyl); ΔLogP = -0.4 (vs tert-butyl) |
| Conditions | Calculated LogP values from chemical structure using standard computational methods (Chemsrc database) |
Why This Matters
Lower lipophilicity (LogP 3.79 vs >4.0) predicts improved aqueous solubility and potentially reduced non-specific protein binding in cellular assays, making the isopropyl analog preferable for in vitro screening where compound precipitation or non-specific binding must be minimized.
- [1] Chemsrc. N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: LogP = 3.79. View Source
- [2] Estimated LogP values for N-cyclohexyl and N-tert-butyl analogs based on structural comparison and molecular weight differences. View Source
- [3] PubChem. N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: MW = 344.23, tPSA = 72.37 Ų. View Source
